2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
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Description
The compound “2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone” has a molecular formula of C13H17N3OS2. It has an average mass of 295.424 Da and a monoisotopic mass of 295.081299 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids led to the formation of a condensed [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium system .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been used as stabilizers in the synthesis of silver and gold nanoparticles .Scientific Research Applications
Water Decontamination
One significant application of compounds related to "2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone" includes their potential use in water decontamination. A study by Hozien et al. (2021) developed a one-pot synthesis protocol for cyclized s-triazole derivatives that exhibited promising adsorbent properties for heavy metal ions and inorganic anion removal from aqueous solutions, with removal effectiveness reaching up to 100% for certain inorganic anions. This indicates the potential of such synthesized compounds as promising adsorbents for water remediation (Hozien, EL-Mahdy, Ali, Abo Markeb, & El-Sherief, 2021).
Antimicrobial and Antifungal Activities
Compounds within this chemical class have also shown notable antimicrobial and antifungal activities. Jagadale et al. (2020) synthesized a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives that displayed promising antibacterial and antifungal properties against various strains, including Escherichia coli and Candida albicans. The study highlighted the potential of these derivatives in developing treatments against microbial infections (Jagadale, Chavan, Shinde, Sisode, Bobade, & Mhaske, 2020).
Properties
IUPAC Name |
2-cyclohexylsulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-9-12(19-13-14-8-15-16(9)13)11(17)7-18-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRWUWJMAHBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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